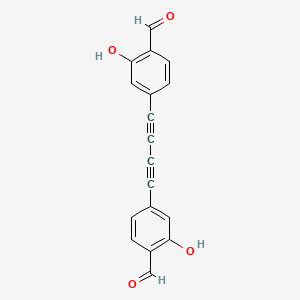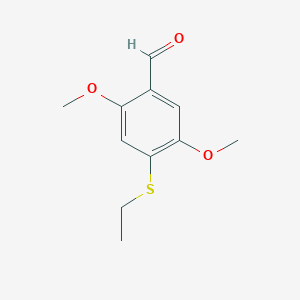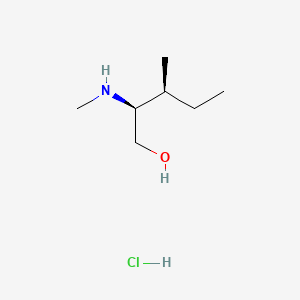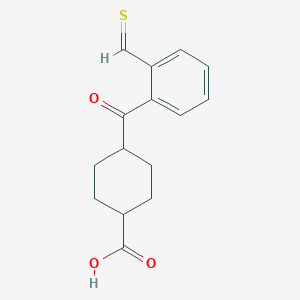
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is an organic compound characterized by the presence of two hydroxybenzaldehyde groups connected by a buta-1,3-diyne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) typically involves the coupling of two hydroxybenzaldehyde units with a buta-1,3-diyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) involves its interaction with various molecular targets. The hydroxybenzaldehyde groups can form hydrogen bonds with biological molecules, influencing their activity. The buta-1,3-diyne linker provides rigidity to the molecule, which can affect its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: Similar structure but lacks the hydroxy groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amino groups instead of hydroxy groups.
4,4’-(1,3-Butadiyne-1,4-diyl)bis(2-methoxybenzaldehyde): Similar structure with methoxy groups instead of hydroxy groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. The buta-1,3-diyne linker also imparts rigidity, making it a valuable scaffold in the design of new compounds.
Propriétés
Formule moléculaire |
C18H10O4 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
4-[4-(4-formyl-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H10O4/c19-11-15-7-5-13(9-17(15)21)3-1-2-4-14-6-8-16(12-20)18(22)10-14/h5-12,21-22H |
Clé InChI |
GLQGPIBKUPUERR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C=O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)



![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)

![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)


